molecular formula C10H9ClF3NOS B14070246 1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one

1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one

Cat. No.: B14070246
M. Wt: 283.70 g/mol
InChI Key: CJIJPEDEAJVYIP-UHFFFAOYSA-N
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Description

1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethylthio group, which is known for its unique electronic properties and its ability to influence the reactivity and stability of the molecule. The presence of the amino group and the chloropropanone moiety further adds to its chemical versatility.

Preparation Methods

The synthesis of 1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-5-(trifluoromethylthio)benzene with 3-chloropropanone under controlled conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by a base like sodium hydroxide or potassium carbonate. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion .

Chemical Reactions Analysis

1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can influence the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The amino group may also play a role in binding to target proteins, affecting their function and activity .

Comparison with Similar Compounds

1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct electronic and steric properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H9ClF3NOS

Molecular Weight

283.70 g/mol

IUPAC Name

1-[2-amino-5-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H9ClF3NOS/c11-5-7(16)3-6-4-8(1-2-9(6)15)17-10(12,13)14/h1-2,4H,3,5,15H2

InChI Key

CJIJPEDEAJVYIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)CC(=O)CCl)N

Origin of Product

United States

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